N-(2-Chlorobenzyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUNKNCNYKDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355645 | |
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-76-9 | |
| Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformations, and Derivatization Studies
Fundamental Reaction Pathways of the 3-Oxobutanamide Moiety
The 3-oxobutanamide portion of the molecule contains several reactive sites, primarily the active methylene (B1212753) group flanked by two carbonyl groups (a ketone and an amide), which imparts significant reactivity. This dicarbonyl arrangement makes the central methylene protons acidic and susceptible to deprotonation, forming a stabilized enolate ion. The carbonyl carbons themselves are electrophilic and are targets for nucleophilic attack.
The carbonyl groups of the 3-oxobutanamide moiety are electrophilic centers, making them susceptible to nucleophilic addition reactions. wikipedia.org In these reactions, a nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.comyoutube.com Subsequent protonation of the resulting alkoxide yields an alcohol.
The general mechanism involves the nucleophile adding to the electrophilic carbon of the carbonyl group. youtube.com This type of reaction, also known as a 1,2-nucleophilic addition, is a fundamental process for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com While both the ketone and amide carbonyls can be attacked, the ketone is generally more electrophilic and thus more reactive towards nucleophiles than the amide, whose carbonyl is stabilized by resonance with the nitrogen lone pair. The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. youtube.com Under basic conditions or with strong nucleophiles, the nucleophile attacks the carbonyl carbon directly, followed by protonation. youtube.com
The 3-oxobutanamide structure can undergo various oxidative transformations. While specific studies on the oxidation of N-(2-Chlorobenzyl)-3-oxobutanamide are not extensively detailed in the literature, the reactivity of analogous N-aryl systems provides insight into potential pathways. For instance, oxidative processes can target the active methylene group or other parts of the molecule. The transformation of related compounds can be initiated by various oxidizing agents, including permanganate or hypervalent iodine reagents, which can attack electron-rich centers or double bonds. lucp.netnih.gov
For N-aryl analogs of 3-oxobutanamides, oxidative halogenation reactions can lead to the formation of dihaloacetamides. This type of transformation highlights the reactivity of the acetyl group and the amide functionality under specific oxidative conditions. Such reactions are significant as they introduce new functional groups and modify the electronic properties of the parent molecule, paving the way for further synthetic diversification.
Chemical Reactivity of the Chlorobenzyl Substituent
Benzylic Position: The methylene group adjacent to the benzene ring is a benzylic position. This position is activated towards substitution and radical reactions due to the ability of the benzene ring to stabilize benzylic carbocations, radicals, or anions through resonance. Therefore, this site could be susceptible to reactions such as radical halogenation or oxidation under appropriate conditions.
Kinetic studies on the conversion of chlorobenzyl chlorides to alcohols via their benzoate esters demonstrate the reactivity of the benzylic position to nucleophilic substitution, a reaction pathway influenced by catalysts and reaction conditions. researchgate.net
This compound and Analogs as Key Synthetic Intermediates
The unique combination of functional groups makes this compound and its analogs valuable building blocks in organic synthesis. researchgate.net The 1,3-dicarbonyl system is a classic precursor for the formation of a wide array of heterocyclic compounds. sciencepublishinggroup.comresearchgate.net
3-Oxobutanamides are widely utilized as versatile precursors for synthesizing various heterocyclic systems, including pyridines, thiophenes, pyrazoles, and pyrimidines. researchgate.netsciencepublishinggroup.com The active methylene group and the two carbonyl functionalities provide multiple reaction sites for cyclization and condensation reactions. researchgate.net
One of the most prominent applications of N-substituted 3-oxobutanamides is in the synthesis of pyrimidine and dihydropyrimidine derivatives. These heterocycles are of significant interest due to their presence in many biologically active compounds.
A common method for this synthesis is the Biginelli reaction, a one-pot multicomponent reaction involving a β-dicarbonyl compound (like this compound), an aldehyde, and urea or thiourea. researchgate.netchemrevlett.com This acid-catalyzed condensation reaction leads to the formation of dihydropyrimidinones (DHPMs). For instance, N-(4-chlorophenyl)-3-oxobutanamide can be condensed with various substituted benzaldehydes and urea in the presence of hydrochloric acid to yield the corresponding tetrahydropyrimidine derivatives. chemrevlett.com This methodology is directly applicable to this compound.
The general scheme for the synthesis of dihydropyrimidine derivatives from a 3-oxobutanamide is presented below.
| Reactant A | Reactant B | Reactant C | Product |
|---|---|---|---|
| N-substituted-3-oxobutanamide | Aromatic Aldehyde | Urea/Thiourea | N-substituted Dihydropyrimidinone |
Furthermore, 3-oxobutanamides can react with other reagents to form substituted pyrimidines. For example, they can be condensed with α,β-unsaturated ketones or react with reagents like malononitrile to build the pyrimidine ring. researchgate.netnih.gov The reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitriles yields dihydropyridine derivatives, showcasing the versatility of the 3-oxobutanamide core in forming six-membered heterocycles. raco.cat These reactions typically proceed through initial Michael addition followed by intramolecular cyclization and tautomerization. raco.cat
The following table details examples of pyrimidine derivatives synthesized from 3-oxobutanamide precursors, illustrating the scope of this synthetic strategy.
| 3-Oxobutanamide Precursor | Reagent(s) | Resulting Heterocycle |
| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile / Ethanolic piperidine | Pyridinone analogue researchgate.net |
| N-2-pyridyl-3-oxobutanamide | 3-Chlorobenzylidenemalononitrile | Dihydropyridine derivative raco.cat |
| N-(4-chlorophenyl)-3-oxobutanamide | Substituted Benzaldehyde, Urea, HCl | Tetrahydropyrimidine derivative chemrevlett.com |
| 3-Oxobutanamide | Phenyl isocyanate, α-halo carbonyls | Thiophene and Thiazole derivatives sciencepublishinggroup.comresearchgate.net |
| 3-Oxobutanamide | Malononitrile, Sulfur, Formic acid | Thieno[2,3-d]pyrimidine derivative sciencepublishinggroup.comresearchgate.net |
Formation of Hydrazone Derivatives
The carbonyl group of the 3-oxobutanamide moiety in this compound readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. researchgate.netresearchgate.netsci-hub.se This reaction is a fundamental transformation in organic chemistry and serves as a key step in the synthesis of many heterocyclic compounds, particularly pyrazoles.
The reaction typically involves refluxing the β-ketoamide with a hydrazine derivative in a suitable solvent, such as ethanol. sci-hub.se The resulting hydrazones can exist in tautomeric forms, and their structures are often confirmed using spectroscopic methods like NMR. researchgate.netresearchgate.net
| Reactants | Product | Reaction Type | Reference |
| β-Ketoamide, Hydrazine derivative | Hydrazone | Condensation | researchgate.netresearchgate.netsci-hub.se |
| N-(2,4-dimethylphenyl)-3-oxobutanamide, Diazonium salt | Hydrazone | Coupling | researchgate.net |
| 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide, 4-Chlorobenzaldehyde | Hydrazone | Condensation | sci-hub.se |
Coordination Complex Formation (e.g., Cobalt Complexes with modified analogs)
While specific studies on the coordination complex formation of this compound are not extensively documented in publicly available literature, the chemical nature of its β-ketoamide structure suggests a strong potential for acting as a ligand in coordination chemistry. The oxygen atoms of the keto and amide groups can act as donor atoms, allowing the molecule to chelate with metal ions.
Research on analogous compounds, such as cyclohexyl acetoacetate (B1235776), provides insight into the potential coordination behavior. Intracomplex compounds of Cobalt(II) and Nickel(II) with cyclohexyl acetoacetate have been synthesized and characterized. X-ray diffraction studies of the cobalt complex revealed a distorted octahedral environment around the central metal atom. lnu.edu.uaresearchgate.net In these complexes, the acetoacetate derivative acts as a chelating ligand. It is reasonable to infer that this compound would exhibit similar reactivity, forming stable complexes with transition metals like cobalt. The nitrogen atom in the amide group could also potentially participate in coordination, leading to different possible coordination modes. Further research is required to isolate and characterize such complexes to fully understand their structure and properties.
A variety of cobalt(II) complexes with different ligands have been synthesized and studied, showcasing the versatility of cobalt in forming coordination compounds with various geometries, including tetrahedral and octahedral structures. researchgate.netmdpi.comnih.govscirp.orgnih.govrsc.orgresearchgate.net The specific geometry of a potential this compound-cobalt complex would depend on factors such as the molar ratio of ligand to metal, the solvent system used, and the presence of other coordinating or counter-ions.
Industrial Applications as Pigment Precursors (for N-Aryl analogs)
The N-aryl analogs of 3-oxobutanamide, commonly known as acetoacetanilides, are of significant industrial importance as precursors for the synthesis of organic pigments. wikipedia.orgresearchgate.net These pigments, primarily in the yellow to red range, are widely used in printing inks, paints, plastics, and textiles. colourlex.comnaturalpigments.comnaturalpigments.commst.dkdyespigments.netnih.govslideshare.net The synthesis of these pigments involves a chemical reaction known as azo coupling.
In this process, an aromatic amine is first converted into a diazonium salt. This diazonium salt is then reacted with an N-aryl-3-oxobutanamide (the coupling component). The result of this coupling reaction is a highly colored azo compound, which, depending on its solubility, is classified as either an azo dye or an azo pigment. For pigment production, the starting materials are chosen to ensure the final product is insoluble in water and common solvents. colourlex.com
Two major classes of pigments are derived from N-aryl-3-oxobutanamides:
Arylide (Monoazo) Yellows: These pigments are formed from the coupling of one molecule of a diazonium salt with one molecule of an acetoacetanilide derivative. colourlex.comwikipedia.orgwiktionary.org They are also known as Hansa yellows and were first discovered in the early 20th century. colourlex.com
Diarylide (Disazo) Yellows: These are produced by reacting one molecule of a bis-diazonium salt (derived from a diamine like 3,3'-dichlorobenzidine) with two molecules of an acetoacetanilide derivative. wikipedia.orgnaturalpigments.comnaturalpigments.com Diarylide pigments generally exhibit better solvent and migration resistance compared to their monoazo counterparts. naturalpigments.comnaturalpigments.com
The specific shade and properties of the resulting pigment, such as lightfastness and weather resistance, are determined by the chemical structures of both the diazonium component and the acetoacetanilide coupling component. By varying the substituents on the aromatic rings of these precursors, a wide range of yellow, orange, and red pigments can be produced.
Below is a table detailing some common N-aryl-3-oxobutanamide analogs and the types of pigments they form:
| N-Aryl-3-oxobutanamide Analog | Diazonium Component Source (Example) | Resulting Pigment Type | Pigment Name Example |
| Acetoacetanilide | 2-Nitroaniline | Arylide Yellow | Pigment Yellow 1 |
| N-(2-chlorophenyl)-3-oxobutanamide | 4-Chloro-2-nitroaniline | Arylide Yellow | Pigment Yellow 3 nih.govsypigment.com |
| N-(o-tolyl)-3-oxobutanamide | 3,3'-Dichlorobenzidine | Diarylide Yellow | Pigment Yellow 14 |
| N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | 3,3'-Dichlorobenzidine | Diarylide Yellow | Pigment Yellow 83 naturalpigments.comnaturalpigments.comnih.gov |
| Acetoacet-2,5-dimethoxy-4-chloroanilide | Dimethoxyaniline with sulfonylaminophenyl substituent | Arylide Yellow | Pigment Yellow 97 wikipedia.org |
Structure Activity Relationship Sar and Structural Modification Investigations
Impact of N-Substituent Variation (Alkyl, Aryl, Benzyl (B1604629) Moieties)
The nature of the substituent on the amide nitrogen is a key determinant of biological activity in many classes of compounds. In the case of N-(2-Chlorobenzyl)-3-oxobutanamide, the N-substituent is a 2-chlorobenzyl group.
Variations of this N-substituent, including different alkyl, aryl, and benzyl moieties, can significantly alter the molecule's steric and electronic properties. For instance, replacing the benzyl group with a smaller alkyl chain could enhance solubility but might reduce binding affinity if the benzyl ring is involved in crucial hydrophobic or pi-stacking interactions with a biological target. Conversely, introducing bulkier substituents on the benzyl ring could either improve or hinder activity depending on the topology of the binding site.
Research on other N-substituted compounds has demonstrated the profound impact of these variations. For example, in a series of N-substituted benzimidazole (B57391) derivatives, the type of substituent on the nitrogen atom was found to be critical for their antiviral and antiproliferative activity. Similarly, studies on N-substituted carbazole (B46965) derivatives have shown that modifications at the nitrogen atom influence their antimicrobial and neuroprotective effects. researchgate.net
To illustrate the potential impact of N-substituent variation, the following table presents hypothetical data based on general SAR principles observed in related compound series.
| N-Substituent | Hypothetical Biological Activity (IC₅₀ in µM) | Rationale |
| Benzyl | 10 | Baseline activity |
| 2-Chlorobenzyl | 5 | Potential for enhanced binding through halogen interactions |
| 4-Chlorobenzyl | 8 | Positional isomer may have slightly different binding orientation |
| Methyl | 50 | Loss of benzyl group likely reduces key interactions |
| Phenyl | 15 | Lacks the conformational flexibility of the benzyl group |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Role of Halogenation Pattern on Biological Potency
The presence and position of a halogen atom on the benzyl ring can dramatically influence a molecule's biological potency. Halogens can affect a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, which are non-covalent interactions that can contribute to binding affinity.
In this compound, the chlorine atom is in the ortho position of the benzyl ring. This specific placement can have several consequences:
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electronic density of the aromatic ring, potentially influencing interactions with the target.
Steric Effects: The ortho-chloro group can induce a specific conformation of the benzyl ring relative to the rest of the molecule, which might be optimal for binding.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific interaction with an electron-rich atom (like oxygen or nitrogen) in a binding pocket.
Studies on other classes of compounds have highlighted the importance of the halogenation pattern. For instance, research on N-(substituted phenyl)-2-chloroacetamides revealed that the position of halogen substituents on the phenyl ring significantly affected their antimicrobial activity, with para-substituted halogenated compounds showing high lipophilicity and potent activity against certain bacteria. nih.gov Another study on quinoline-4-carboxamide derivatives also found that the nature and position of substituents, including halogens, influenced their anticancer and antibacterial properties. chula.ac.thchula.ac.th
The following table illustrates the potential effect of the halogenation pattern on biological potency, based on findings in related chemical series.
| Compound | Hypothetical Biological Potency (Relative to non-halogenated) | Rationale |
| N-Benzyl-3-oxobutanamide | 1x | Baseline |
| This compound | 4x | Favorable steric and electronic effects from ortho-chloro group |
| N-(3-Chlorobenzyl)-3-oxobutanamide | 2.5x | Altered electronic and steric profile compared to ortho isomer |
| N-(4-Chlorobenzyl)-3-oxobutanamide | 3x | Different conformational and electronic properties |
| N-(2,4-Dichlorobenzyl)-3-oxobutanamide | 5x | Potential for enhanced hydrophobic and halogen bonding interactions |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Analysis and its Role in Molecular Interactions
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For this compound, several key conformational features can be considered. One important aspect is the potential for hindered rotation around the amide C-N bond, leading to the existence of cis and trans rotamers. scielo.br The relative stability of these rotamers and the energy barrier for their interconversion can be influenced by the nature of the N-substituent. scielo.br
Stereochemical Considerations and Enantiomeric Purity in SAR Studies
While this compound itself is not chiral, the introduction of substituents can create stereocenters. For instance, modification of the 3-oxobutanamide backbone could lead to chiral analogs. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.
Therefore, in any SAR study involving chiral analogs of this compound, the stereochemistry must be carefully controlled and characterized. The synthesis of enantiomerically pure compounds is often necessary to evaluate the activity of each enantiomer separately. This allows for the identification of the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer), providing a clearer understanding of the SAR. The synthesis of new chiral triazole-oxazoline derivatives and the diastereoselective synthesis of 1,4-oxazin-2-ones are examples where stereochemistry is a critical aspect of the synthetic strategy and the resulting biological activity. researchgate.netresearchgate.net
Advanced Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of molecules. For N-(2-Chlorobenzyl)-3-oxobutanamide, DFT methods can be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
A typical approach involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to perform geometry optimization. tandfonline.com This process identifies the most stable conformation of the molecule by finding the minimum energy structure. From this optimized geometry, a variety of properties can be calculated.
Key DFT-derived properties for this compound would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For instance, a smaller energy gap suggests higher reactivity. In studies of related benzamide (B126) derivatives, the HOMO and LUMO energy levels were found to be significantly influenced by different substituents on the benzamide unit. sci-hub.se
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with other chemical species.
Vibrational Analysis: Theoretical calculation of vibrational frequencies can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to confirm the molecular structure. In a study on 4-ethoxy-2,3-difluoro benzamide, theoretical calculations at the B3LYP level with different basis sets were used to assign the observed vibrational modes. researchgate.net
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Value/Method | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. |
| Functional | B3LYP | A widely used hybrid functional for good accuracy. |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
For this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes. The process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. mdpi.com
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In a study on novel quinoline-4-carboxamide derivatives, molecular docking was used to show interactions with the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. chula.ac.th Similarly, docking studies of coumarin (B35378) derivatives against VEGFR-2 have demonstrated the importance of specific interactions for inhibitory activity. mdpi.com These examples highlight how docking could reveal the potential biological targets of this compound and the nature of its binding.
Prediction of Molecular Properties for Design Optimization
Computational methods are invaluable for predicting various molecular properties that are crucial for the optimization of a lead compound in drug design or for tailoring a molecule for a specific application in materials science.
For this compound, a range of physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models. These predictions are often based on the molecule's structure and can guide further chemical modifications to improve its profile.
Table 2: Predictable Molecular Properties for this compound
| Property Category | Specific Property | Importance |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, affecting absorption and distribution. |
| Solubility | Crucial for bioavailability and formulation. | |
| pKa | Determines the ionization state at physiological pH. | |
| Pharmacokinetic (ADMET) | Blood-Brain Barrier (BBB) Permeability | Predicts potential for CNS activity. |
| Human Intestinal Absorption (HIA) | Estimates oral bioavailability. | |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | |
| hERG Inhibition | Assesses the risk of cardiotoxicity. |
Computational tools and web servers are available that can predict these properties based on the chemical structure. For example, computational ADMET studies on a series of 3-oxo-2-tolylhydrazinylidene-4,4,4-trifluorobutanoates revealed excellent intestinal absorption and low hERG liability risks for the tested compounds. nih.gov Such predictions for this compound would be instrumental in its development for any biological application.
Molecular Dynamics Simulations (for related hybrid molecules)
While static methods like DFT and molecular docking provide valuable snapshots, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and interactions on a nanosecond to microsecond timescale.
For a molecule like this compound, particularly when it is part of a larger hybrid molecule or in complex with a biological target, MD simulations can provide deeper insights. For instance, if this compound were docked into an enzyme, an MD simulation could:
Assess the stability of the predicted binding pose over time.
Reveal how the ligand and protein adapt to each other's presence.
Identify key residues that are consistently involved in the interaction.
Calculate the binding free energy with greater accuracy through methods like MM-PBSA or MM-GBSA.
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of N-(2-Chlorobenzyl)-3-oxobutanamide, distinct signals corresponding to each unique proton environment are expected. The protons on the aromatic ring typically appear as a multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (CH₂) adjacent to the amide nitrogen would likely produce a doublet around 4.4 ppm, coupled to the amide N-H proton. The methylene protons situated between the two carbonyl groups (CH₂) are expected to show a singlet at approximately 3.5 ppm. The methyl protons (CH₃) of the acetyl group would also appear as a singlet, but further upfield, around 2.2 ppm. The amide proton (NH) signal is anticipated as a broad triplet around 8.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are predicted for the carbonyl carbons of the ketone and amide groups (typically in the range of 165-205 ppm), the aromatic carbons (127-135 ppm), the benzylic methylene carbon (~42 ppm), the active methylene carbon (~50 ppm), and the terminal methyl carbon (~30 ppm). The presence of two different carbon environments for the four carbon atoms in a related compound, 2-chloro-2-methylpropane, has been confirmed by ¹³C NMR spectroscopy. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide (C=O) | - | ~166 |
| Ketone (C=O) | - | ~203 |
| Aromatic CH (x4) | 7.2-7.5 (m) | 127-130 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-CH₂ | - | ~135 |
| Benzyl CH₂ | 4.4 (d) | ~42 |
| Methylene CH₂ | 3.5 (s) | ~50 |
| Methyl CH₃ | 2.2 (s) | ~30 |
| Amide NH | 8.5 (t) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. m = multiplet, d = doublet, s = singlet, t = triplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A sharp, intense peak for the ketone carbonyl (C=O) stretch would appear around 1720 cm⁻¹. The amide carbonyl (C=O) stretch, known as the Amide I band, would be observed near 1650 cm⁻¹. The N-H stretch of the secondary amide is expected in the region of 3300 cm⁻¹, while the N-H bend (Amide II band) would appear around 1550 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, and aromatic C=C stretching absorptions occur in the 1600-1450 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Ketone C=O Stretch | ~1720 |
| Amide I (C=O Stretch) | ~1650 |
| Amide II (N-H Bend) | ~1550 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1210-1320 |
| C-Cl Stretch | 700-800 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 225.67 g/mol . sigmaaldrich.com
In an MS experiment, the compound would show a molecular ion peak. A key feature would be the isotopic pattern of the chlorine atom, with two peaks for the molecular ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, at an m/z value two units higher. researchgate.net
Fragmentation Pattern: The molecule is expected to fragment in predictable ways under electron impact or other ionization methods. researchgate.net Common fragmentation pathways for related structures include the cleavage of the benzyl group, resulting in a prominent peak at m/z 125, corresponding to the chlorobenzyl cation. researchgate.net Other likely fragments would arise from the loss of the acetyl group (CH₃CO) or cleavage of the amide bond. raco.catmassbank.eu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments. nih.gov For this compound (C₁₁H₁₂ClNO₂), the exact mass of the [M+H]⁺ ion would be used to confirm its elemental composition with high confidence. ufz.de
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 226/228 | [M+H]⁺ (Molecular Ion) |
| 184/186 | [M - CH₂CO]⁺ |
| 125/127 | [ClC₆H₄CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 86 | [CH₃COCH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Structure Elucidation (for related compounds)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related compounds, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, demonstrates the power of this technique. vensel.org For a related N-benzyl derivative, X-ray diffraction revealed a monoclinic crystal system and provided precise measurements of bond lengths, bond angles, and torsion angles. vensel.org Such an analysis for this compound would confirm the molecular conformation and reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, which dictate the crystal packing. vensel.orgresearchgate.net
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and purification of organic compounds. A reverse-phase (RP) HPLC method would be suitable for this compound. An analytical method for the closely related N-(2-Chlorophenyl)-3-oxobutanamide uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, modified with an acid like phosphoric or formic acid. sielc.com A similar system, with UV detection at a wavelength appropriate for the aromatic ring (e.g., 254 nm), would effectively resolve and quantify this compound. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster and more efficient separations than traditional HPLC. nih.gov The HPLC method described above can be readily transferred to a UPLC system, significantly reducing analysis time and solvent consumption. sielc.com For amides and other polar molecules, UPLC systems may employ specialized columns like the ACQUITY UPLC BEH Amide column under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions or reversed-phase columns like the HSS T3. chromforum.orgnih.govacs.org UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective platform for quantitative analysis. nih.govnih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique utilized for the rapid separation and qualitative analysis of chemical compounds. libretexts.org It is an essential tool for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the appropriate solvent conditions for larger-scale purification via column chromatography. libretexts.org The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto an inert backing like glass or plastic. libretexts.orgrochester.edu
The separation occurs as the mobile phase, a solvent or solvent mixture, moves up the plate by capillary action. Compounds with a stronger affinity for the stationary phase move up the plate more slowly, while compounds with a lower affinity (and higher solubility in the mobile phase) travel further. libretexts.org This differential migration results in the separation of the mixture's components.
The outcome of a TLC separation is quantified by the Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
Rƒ = distance traveled by the sample / distance traveled by the solvent libretexts.org
The Rƒ value is characteristic for a specific compound in a particular solvent system on a given stationary phase, but it can be influenced by several factors, including the layer thickness, temperature, and plate saturation. libretexts.org For amides similar in structure to this compound, various solvent systems have been employed to achieve effective separation.
Table 1: Example TLC Conditions for Related Amide Compounds
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Rƒ Value |
| Substituted Benzamides | Silica Gel | 9:1 Dichloromethane/Methanol | 0.78 |
| Substituted Benzamides | Silica Gel | 9:1 Dichloromethane/Methanol | 0.71 |
| Substituted Benzamides | Silica Gel | 9:1 Dichloromethane/Methanol | 0.69 |
| Substituted Benzamides | Silica Gel | 9:1 Dichloromethane/Methanol | 0.63 |
| Ugi Adducts | Silica Gel | 7:3 Petroleum Ether/Diethyl Ether | Not Specified |
This table presents data from literature for compounds analogous to this compound to illustrate typical TLC parameters. Data derived from multiple sources. rsc.orgrsc.org
Flash and Column Chromatography
Flash chromatography is a purification technique that improves upon traditional column chromatography by using moderate pressure to force the mobile phase through the stationary phase, significantly reducing separation time. wfu.edu It is a widely used method in organic synthesis to isolate desired compounds from crude reaction mixtures. wfu.edu The technique functions on the same principles of adsorption and partitioning as TLC but on a preparative scale. wfu.edu
In a typical application, a glass column is packed with a stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. rsc.org By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. For instance, in normal-phase chromatography, less polar compounds elute first, followed by more polar compounds. wfu.edu
The selection of an appropriate solvent system is often guided by prior analysis using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between the target compound and any impurities. Research involving the synthesis of various amides demonstrates the utility of flash chromatography for purification.
Table 2: Example Flash Chromatography Purification Conditions for Related Amides
| Compound Type | Stationary Phase | Eluent System (Gradient) |
| Amide product (5i) | Silica Cartridge | n-hexane/EtOAc (gradient from 90:10 to 0:100) |
| Amide product (5g) | Silica Cartridge | Not specified, but likely similar gradient |
| Ugi Adduct | Silica Gel | 7:3 Petroleum Ether/Diethyl Ether |
| Ugi Adduct | Silica Gel | 5:5 Petroleum Ether/Diethyl Ether |
This table summarizes purification conditions reported in the literature for compounds structurally related to this compound. Data derived from multiple sources. rsc.orgrsc.org
Elemental Analysis
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a chemical compound. The results are used to determine or confirm the empirical formula of a substance. For a newly synthesized compound like this compound, elemental analysis provides critical validation of its elemental composition and purity.
The process involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N, respectively. Halogens like chlorine can also be determined through specific analytical methods.
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement, typically within ±0.4%, between the found and calculated values is considered strong evidence for the proposed structure and its purity.
For this compound, the theoretical elemental composition is derived from its molecular formula.
Table 3: Theoretical Elemental Analysis for this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 58.03% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.31% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.58% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.15% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.06% |
| Total | 227.675 | 100.00% |
Calculations are based on the molecular formula C₁₁H₁₂ClNO₂ and standard atomic weights.
In Vitro Biological Activity Investigations of N 2 Chlorobenzyl 3 Oxobutanamide and Its Analogs
Antimicrobial Activity Studies
The antimicrobial potential of N-(2-Chlorobenzyl)-3-oxobutanamide and its analogs has been a subject of scientific inquiry, with studies investigating their efficacy against various bacterial and fungal strains.
Antibacterial Efficacy
Investigations into the antibacterial properties of this compound and related compounds have yielded varied results depending on the bacterial species. While specific data for this compound is not extensively detailed in the provided search results, the broader class of N-substituted-3-oxobutanamides has been evaluated. These studies are crucial for understanding the potential of this chemical family in combating bacterial infections. The general approach involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
No specific data tables for the antibacterial efficacy of this compound against Gram-positive and Gram-negative strains were found in the search results.
Antifungal Efficacy
The antifungal activity of this compound and its analogs has also been explored. Similar to antibacterial studies, these investigations aim to identify the compound's ability to inhibit the growth of various fungal pathogens. The effectiveness is typically assessed by determining the MIC against a panel of fungal species.
No specific data tables for the antifungal efficacy of this compound were found in the search results.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its analogs is an area of active research. In vitro assays are employed to screen these compounds for their ability to modulate inflammatory pathways. A common method involves assessing the inhibition of enzymes or the production of inflammatory mediators in cell-based models.
No specific data tables for the anti-inflammatory properties of this compound were found in the search results.
Anticancer / Antiproliferative Activity (In Vitro Cell Line Assays)
The evaluation of this compound and its analogs for anticancer activity is a significant focus of preclinical research. These studies utilize in vitro assays with various cancer cell lines to determine the antiproliferative effects of the compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
No specific data tables for the in vitro anticancer or antiproliferative activity of this compound were found in the search results.
Enzyme Inhibition Studies
The ability of this compound and its analogs to inhibit specific enzymes is a critical aspect of their pharmacological profile. These studies can reveal the mechanism of action and therapeutic potential of these compounds.
DprE1 Enzyme Inhibition
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), as it is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. tamu.eduresearchgate.net This makes it a highly vulnerable and attractive target for novel anti-tubercular drugs. tamu.edu While no studies have specifically reported the DprE1 inhibitory activity of this compound, research into structurally related analogs, particularly those containing the N-benzyl amide scaffold, has yielded promising results.
A series of N-benzyl 3,5-dinitrobenzamides, which are analogs derived from the thiazinone ring opening of the potent DprE1 inhibitor PBTZ169, have been identified as powerful anti-TB agents. researchgate.net Several of these compounds demonstrated excellent in vitro inhibitory activity against both the drug-sensitive Mtb H37Rv strain and drug-resistant clinical isolates. researchgate.net For instance, compounds D5 , D6 , D7 , and D12 showed a minimum inhibitory concentration (MIC) of 0.0625 µg/mL against the H37Rv strain. researchgate.net The activity of these dinitrobenzamide analogs suggests that the N-benzyl amide moiety can be a key component in designing DprE1 inhibitors. Molecular modeling has suggested that some dinitrobenzamide derivatives may act as covalent inhibitors of DprE1, potentially interacting with the key cysteine residue (Cys387) in the active site. researchgate.net
Furthermore, other hybrid molecules have shown activity against this enzyme. A study on 1,2,3-triazole-benzoxazole hybrids found that introducing an amide group enhanced antimycobacterial and DprE1 inhibition activity. nih.gov Specifically, compounds BOK-2 and BOK-3 from this series exhibited significant DprE1 inhibition with IC₅₀ values of 2.2 µM and 3.0 µM, respectively. nih.gov
Flavohemoglobin (FlavoHB) Enzyme Inhibition
Flavohemoglobins (FlavoHBs or HMPs) are microbial enzymes that play a crucial role in protecting against nitrosative stress by detoxifying nitric oxide (NO). nih.gov In Mycobacterium tuberculosis, flavohemoglobin is involved in diverse redox reactions and stress responses, making it a potential drug target. nih.govnih.gov
Currently, there are no publicly available scientific studies that have investigated the inhibitory activity of this compound or its close structural analogs against microbial Flavohemoglobin (FlavoHB) enzymes. Research into FlavoHB inhibitors has identified compounds like imidazoles with bulky aromatic substituents that can bind to the enzyme's heme iron, but these are not structurally related to this compound. nih.gov
Acetylcholinesterase (AChE) Inhibition (for related hybrid molecules)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease (AD). nih.gov While this compound has not been evaluated as an AChE inhibitor, numerous hybrid molecules incorporating the N-benzyl scaffold have been designed and tested for this activity, often as part of a multi-target approach to treating AD.
A series of novel N-Benzylpyrrolidine hybrids were designed to target multiple factors in AD. Among them, compounds 8f and 12f showed potent inhibition against human AChE (hAChE) and human butyrylcholinesterase (hBuChE), another important cholinesterase enzyme. Similarly, a study of benzothiazol-1,3,4-oxadiazole-acetamide compounds, which contain an amide linkage, identified compound 7i as a highly potent AChE inhibitor with an IC₅₀ value of 0.08 µM, which was 25-fold more potent than the reference drug. Kinetic studies revealed this compound to be a competitive inhibitor.
Other related structures, such as N-benzyl benzamide (B126) derivatives, have also been explored, with some showing high selectivity for BChE, which is considered a valuable target in the later stages of Alzheimer's disease. nih.gov
Other Noteworthy Biological Activities
Anti-tubercular Activity
The search for novel anti-tubercular agents is driven by the rise of drug-resistant Mtb strains. Analogs of this compound have emerged as promising candidates. As mentioned previously, N-benzyl 3,5-dinitrobenzamides show excellent activity against drug-susceptible and multidrug-resistant Mtb, with MIC values as low as <0.016 µg/mL for some clinical isolates. researchgate.net
Another class of related compounds, N-benzyl-5-nitrofuran-2-carboxamides, also exhibited potent in vitro activity against the Mtb H37Rv strain, with MICs ranging from 0.019 to 0.20 µM. Compound JSF-4088 from this series was highlighted for its high potency (MIC = 0.019 µM) and low cytotoxicity. Additionally, a series of disubstituted benzyltriazoles were investigated, with one derivative showing an MIC₉₀ of 1.73 µM against the virulent H37Rv strain.
Anti-Alzheimer's Activity
The biological activities relevant to Alzheimer's disease often extend beyond simple AChE inhibition. Many modern drug design strategies focus on multi-target-directed ligands (MTDLs) that can address several pathological aspects of AD, such as the formation of β-amyloid (Aβ) plaques and oxidative stress.
The N-Benzylpyrrolidine hybrids 8f and 12f not only inhibit cholinesterases but also show a potential to disassemble Aβ aggregates and provide neuroprotection in cell-based models. In vivo studies with these compounds demonstrated an amelioration of cognitive dysfunction in mouse models. Similarly, N-benzyl benzamide derivatives that selectively inhibit BChE have been shown to have neuroprotective effects in oxidative damage models and improve cognitive impairment in an Aβ-induced mouse model. These findings underscore the potential of the N-benzyl amide scaffold in developing effective, multi-faceted therapies for Alzheimer's disease.
Mechanistic Explorations of Biological Action (Molecular Level)
Identification of Putative Molecular Targets
For the anti-tubercular analogs of this compound, the primary molecular target identified is DprE1 . researchgate.netresearchgate.net This was confirmed for benzothiazinone-derived compounds through the analysis of resistant Mtb mutants, which revealed mutations in the dprE1 gene. tamu.edu The mechanism often involves the formation of a covalent bond with a key cysteine residue (Cys387) within the enzyme's active site, leading to irreversible inhibition. tamu.edu
In the context of Alzheimer's disease, the molecular targets for related hybrid molecules are more diverse, reflecting a multi-target approach. The primary targets are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . Additionally, some N-Benzylpyrrolidine hybrids have been found to inhibit beta-secretase-1 (BACE-1) , another key enzyme in the amyloidogenic pathway that produces Aβ peptides. The ability of these compounds to interact with the peripheral anionic site (PAS) of AChE is also a crucial aspect of their mechanism, as this can interfere with Aβ aggregation.
Pathways Mediating Observed Biological Effects
The biological effects of these compounds are a direct consequence of their interaction with molecular targets.
Anti-tubercular Pathway: The inhibition of DprE1 disrupts the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA). tamu.edu DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are essential and unique structural components of the mycobacterial cell wall. researchgate.net Blocking this pathway compromises the integrity of the cell wall, leading to cell lysis and bacterial death. researchgate.net
Anti-Alzheimer's Pathways: The inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms. nih.gov By also inhibiting BACE-1 and interfering with Aβ aggregation, these hybrid molecules can disrupt the amyloid cascade, a central pathological pathway in AD that leads to the formation of senile plaques and subsequent neurotoxicity. Furthermore, some analogs exhibit neuroprotective effects by mitigating oxidative stress, a downstream effect of amyloid pathology. Molecular docking and dynamics simulations have been used to visualize the stable interactions between these inhibitors and the active site residues of their target enzymes, confirming the basis of their inhibitory action.
Table of Mentioned Compounds
Q & A
Q. What are the common synthetic routes for preparing N-(2-chlorobenzyl)-3-oxobutanamide and its derivatives?
this compound derivatives are typically synthesized via acetoacetylation of substituted anilines with diketene or its equivalents. For example, reacting 2-chlorobenzylamine with diketene in anhydrous solvents (e.g., THF or dichloromethane) under acidic or basic catalysis yields the target compound. Purification often involves recrystallization from solvents like ethanol or water, as demonstrated in analogous syntheses of N-(4-ethoxyphenyl)-3-oxobutanamide .
Q. How is the structural integrity of this compound validated?
Structural validation relies on spectroscopic techniques:
- NMR : and NMR confirm the presence of the β-ketoamide moiety (e.g., carbonyl resonance at ~200 ppm) and aryl substituents.
- IR : Strong absorption bands at ~1650–1700 cm indicate C=O stretching.
- X-ray crystallography (for crystalline derivatives): Monoclinic space groups (e.g., ) and bond-length data (C=O: ~1.22 Å, C–N: ~1.34 Å) provide definitive confirmation .
Q. What are the known biological activities of this compound analogs?
Structurally related compounds, such as N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide (Fasentin), inhibit glucose transporters (GLUT1/GLUT4, IC: 68 μM) and sensitize cells to FAS-induced apoptosis . The chlorobenzyl group may enhance membrane permeability and target binding, though specific SAR studies for this compound are pending.
Advanced Research Questions
Q. How do reaction conditions influence the oxidative transformation of this compound?
Oxidation with (diacetoxyiodo)benzene (DIB) in dichloromethane at 0–25°C converts 3-oxobutanamides to 2,2-dichloroacetamides. Key factors include:
- Solvent polarity : Non-polar solvents favor dichlorination.
- Substituent effects : Electron-donating groups (e.g., methoxy) on the aryl ring slightly reduce yields (~70–85%), while chloro substituents maintain efficiency (~80%) .
- Mechanism : Proposed halogenation via iodonium intermediates, followed by nucleophilic substitution .
Q. How can contradictory product outcomes under ultrasonication vs. stirring be resolved?
For heterocyclization reactions involving this compound, ultrasonication may favor kinetically controlled pathways (e.g., benzoxazocine formation), while stirring promotes thermodynamically stable products (e.g., dihydroisoxazolopyridines). Resolution strategies include:
- Kinetic monitoring : Time-resolved NMR to track intermediate formation.
- Computational modeling : DFT studies to compare activation energies of competing pathways .
Q. What methodologies optimize the scalability of this compound synthesis?
Microwave-assisted synthesis (e.g., 80°C, 20 min) improves reaction efficiency and purity compared to conventional reflux methods. For example, analogous protocols for tetrahydropyrimidine derivatives achieved >90% yield with trace HCl catalysis in ethanol, avoiding column chromatography .
Data Analysis & Methodological Challenges
Q. How do aryl substituent positions impact metabolic stability in vivo?
Studies on N-(4-ethoxyphenyl)-3-oxobutanamide show that O-de-ethylation and keto conversion are critical for metabolic clearance. The chlorobenzyl group in this compound may slow oxidation due to steric hindrance, but comparative pharmacokinetic assays (e.g., liver microsome stability tests) are needed .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- PXRD : Distinct diffraction patterns for monoclinic vs. triclinic crystals.
- DSC : Melting point variations (>5°C differences) indicate polymorphism.
- Solid-state NMR : Chemical shift disparities in carbonyl carbons .
Stability & Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
